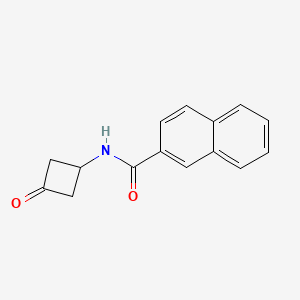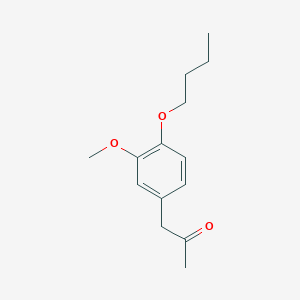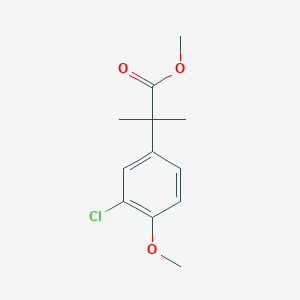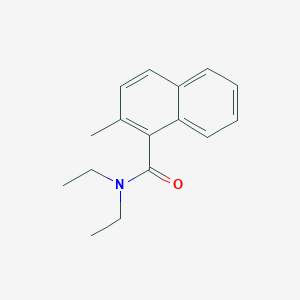
N,N-Diethyl-2-methylnaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-methyl-1-naphthamide: is an organic compound with the molecular formula C16H19NO . It is a derivative of naphthalene, characterized by the presence of a diethylamino group and a methyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyl-1-naphthamide typically involves the reaction of 2-methyl-1-naphthoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-2-methyl-1-naphthamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: N,N-Diethyl-2-methyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives
Reduction: Naphthyl alcohol derivatives
Substitution: Halogenated naphthamide derivatives
科学的研究の応用
N,N-Diethyl-2-methyl-1-naphthamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Diethyl-2-methyl-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
- N,N-Diethyl-1-naphthamide
- N,N-Dimethyl-2-methyl-1-naphthamide
- N,N-Diethyl-2-ethyl-1-naphthamide
Comparison: N,N-Diethyl-2-methyl-1-naphthamide is unique due to the presence of both diethylamino and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group at the 2-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
173852-15-8 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
N,N-diethyl-2-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
InChIキー |
BJVHLRVUZSMMNH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



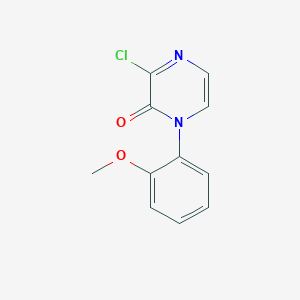
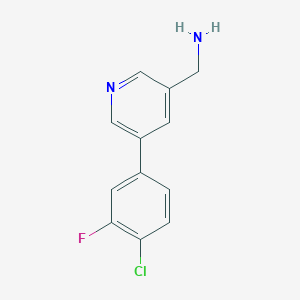


![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)
![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-](/img/structure/B11871615.png)

